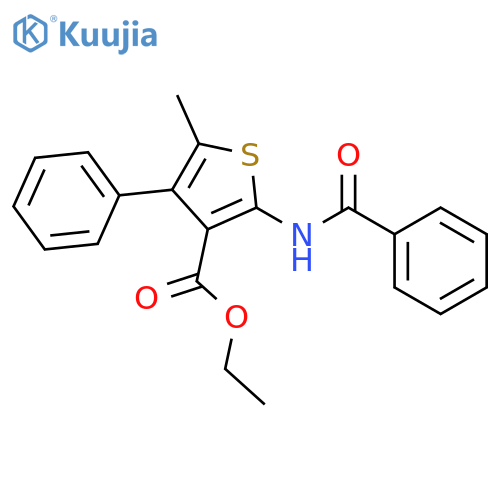Cas no 43088-50-2 (ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate)

43088-50-2 structure
商品名:ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate
CAS番号:43088-50-2
MF:C21H19NO3S
メガワット:365.445464372635
MDL:MFCD00550064
CID:3064320
PubChem ID:1115390
ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate
- CS-0332311
- AKOS000511030
- Oprea1_638753
- Oprea1_246307
- ethyl 5-methyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate
- VS-00675
- BBL000706
- ethyl 2-benzamido-5-methyl-4-phenylthiophene-3-carboxylate
- MFCD00550064
- 43088-50-2
- STK280154
- CBDivE_011869
-
- MDL: MFCD00550064
- インチ: InChI=1S/C21H19NO3S/c1-3-25-21(24)18-17(15-10-6-4-7-11-15)14(2)26-20(18)22-19(23)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3,(H,22,23)
- InChIKey: QMRJQMZBFHPCLI-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 365.10856464Da
- どういたいしつりょう: 365.10856464Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 486
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.6
- トポロジー分子極性表面積: 83.6Ų
ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402981-500mg |
Ethyl 2-benzamido-5-methyl-4-phenylthiophene-3-carboxylate |
43088-50-2 | 98% | 500mg |
¥7686.00 | 2024-05-13 | |
| abcr | AB369867-1g |
Ethyl 5-methyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate; . |
43088-50-2 | 1g |
€708.00 | 2025-03-19 | ||
| abcr | AB369867-1 g |
Ethyl 5-methyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate |
43088-50-2 | 1g |
€708.00 | 2023-04-26 |
ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate 関連文献
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
43088-50-2 (ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate) 関連製品
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:43088-50-2)ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate

清らかである:99%
はかる:1g
価格 ($):420.0